molecular formula C24H21N5O2S B11990653 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Katalognummer: B11990653
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: UIFJTEIBCMGXPP-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps. One common method involves the reaction of 4,5-diphenyl-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-((4,5-DI-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its ability to interact with certain biological targets, potentially increasing its efficacy as a therapeutic agent .

Eigenschaften

Molekularformel

C24H21N5O2S

Molekulargewicht

443.5 g/mol

IUPAC-Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21N5O2S/c1-31-21-14-12-18(13-15-21)16-25-26-22(30)17-32-24-28-27-23(19-8-4-2-5-9-19)29(24)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,30)/b25-16+

InChI-Schlüssel

UIFJTEIBCMGXPP-PCLIKHOPSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.